TRAF6 Control Peptide Trifluoroacetate

Description

Properties

IUPAC Name |

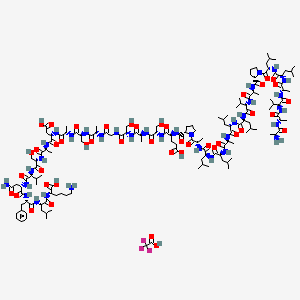

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHXYCJLPLYXGX-BVYNIWOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H233F3N34O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3165.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Functional Characterization of Traf6 Targeting Peptides

Principles of Peptide-Based TRAF6 Interaction Modulation

Tumor necrosis factor receptor (TNFR)-associated factor 6 (TRAF6) is a crucial adaptor protein and E3 ubiquitin ligase involved in a myriad of signaling pathways, including those regulating immunity and inflammation. biorxiv.orgnih.gov Its function is intrinsically linked to its ability to engage in protein-protein interactions, primarily through its C-terminal TRAF-C or MATH (Meprin and TRAF Homology) domain. nih.govmdpi.com This has made the disruption of these interactions a key strategy in the development of therapeutic and research tools. Peptide-based inhibitors, designed to mimic or block the natural binding partners of TRAF6, have emerged as a prominent approach to modulate its activity. biorxiv.org

Identification of TRAF6 Binding Motifs (e.g., PxExx[FYWHDE])

The specificity of the interaction between the TRAF6 MATH domain and its binding partners is largely dictated by a conserved short linear motif. mit.edubiorxiv.org Extensive research has identified the consensus binding motif as PxExx[FYWHDE], where 'P' is proline, 'E' is glutamic acid, 'x' can be any amino acid, and the final position is preferentially occupied by an aromatic (phenylalanine, tyrosine, tryptophan, histidine) or acidic (aspartic acid, glutamic acid) residue. biorxiv.orgnih.govbiorxiv.org The proline and glutamic acid residues at positions 0 and +2, respectively, are considered critical for binding. researchgate.net Structural studies have revealed that peptides containing this motif bind to the TRAF6 MATH domain, often inducing a beta-sheet extension. researchgate.net This well-defined binding motif provides a rational basis for the design of competitive inhibitory peptides.

Strategies for Disrupting Protein-Protein Interactions of TRAF6

The primary strategy for disrupting TRAF6 protein-protein interactions with peptides involves competitive inhibition. Peptides containing the TRAF6-binding motif can occupy the binding site on the MATH domain, thereby preventing its interaction with endogenous signaling proteins like those from the TNF receptor superfamily or the IL-1R/TLR superfamily. biorxiv.orgfrontiersin.org To enhance their efficacy and cellular uptake, these inhibitory peptides are often fused to a protein transduction domain (PTD), a sequence that facilitates cell permeability. novusbio.com

Another approach to disrupting TRAF6 function is to target other domains critical for its activity. For instance, since the E3 ubiquitin ligase activity of TRAF6 is dependent on its N-terminal RING finger and zinc finger domains, molecules that interfere with these structures can also disrupt its signaling cascade. mdpi.com However, peptide-based strategies have predominantly focused on targeting the MATH domain due to the well-characterized nature of its peptide-binding motif.

Development and Rationale of TRAF6 Control Peptides

In any experiment involving inhibitory peptides, the use of appropriate controls is paramount to ensure that the observed biological effects are specific to the intended target inhibition. For TRAF6-targeting peptides, several types of control peptides are utilized, each with a distinct rationale to account for potential off-target or non-specific effects.

Scrambled Amino Acid Sequence Control Peptides

A scrambled control peptide is designed to have the same amino acid composition as the inhibitory peptide but in a randomized sequence. The rationale behind this control is to demonstrate that the specific sequence of the inhibitory peptide, which contains the TRAF6 binding motif, is essential for its biological activity. By using a peptide with identical charge and molecular weight, researchers can rule out non-specific effects related to the physicochemical properties of the peptide itself. The expectation is that the scrambled peptide will not bind to TRAF6 and, therefore, will not elicit the same biological response as the active inhibitory peptide.

Mutated Binding Motif Control Peptides

Mutated binding motif control peptides are designed by introducing specific amino acid substitutions into the critical TRAF6-binding motif (PxExx[FYWHDE]) of the inhibitory peptide. The goal is to create a peptide that is structurally similar to the inhibitor but lacks the ability to bind to the TRAF6 MATH domain. For example, mutating the conserved proline or glutamic acid residues has been shown to abrogate binding.

In one study, a large-scale screen of a combinatorial peptide library identified numerous peptides that contained the core 'PxE' sequence but failed to bind to the TRAF6 MATH domain. nih.govmit.edubiorxiv.org These non-binding peptides serve as excellent negative controls, as they possess the core motif but lack the additional sequence features required for a stable interaction. This type of control helps to confirm that the observed effects of the inhibitory peptide are due to its specific interaction with TRAF6 and not some other unforeseen interaction mediated by a partial or degenerate motif.

| Peptide Origin/Name | Sequence | Binding to TRAF6 MATH Domain | Rationale as Control |

|---|---|---|---|

| RANK (Receptor Activator of NF-κB) | RKIPTEDEY | Yes | Native binding partner sequence, used to develop inhibitory peptides. |

| CD40* (mutant) | EPQEINFPDDLP | Yes | Known binding sequence used for structural and affinity studies. |

| Library Screen Non-Binder | Contains PxE motif | No | Demonstrates that the core PxE motif is insufficient for binding and serves as a negative control. |

Peptide Transduction Domain-Only Control Peptides

Many TRAF6 inhibitory peptides are synthesized with a cell-penetrating peptide, or protein transduction domain (PTD), to facilitate their entry into cells. novusbio.com A common PTD is the antennapedia sequence (DRQIKIWFQNRRMKWKK). novusbio.com It is crucial to ascertain that the PTD itself does not cause any biological effects. Therefore, a control peptide consisting solely of the PTD sequence is often used. novusbio.com This control allows researchers to distinguish the effects of the TRAF6-inhibitory portion of the peptide from any potential non-specific effects induced by the PTD.

| Peptide Type | Sequence | Function |

|---|---|---|

| TRAF6 Inhibitor Peptide | DRQIKIWFQNRRMKWKKRKIPTEDEY | Cell-permeable peptide that inhibits TRAF6 interaction. |

| Antennapedia Control Peptide | DRQIKIWFQNRRMKWKK | Control for the protein transduction domain (PTD) only. |

Structural Basis of TRAF6-Peptide Interactions

The interaction between targeting peptides and the TRAF6 protein is governed by specific structural features on both the peptide and the MATH domain of TRAF6. frontiersin.org Unlike several other TRAF family members (TRAF1, -2, -3, and -5) that share high sequence identity and recognize similar peptide motifs, TRAF6 is more diverged and possesses a unique binding specificity. biorxiv.orgfrontiersin.orgnih.gov Structural studies reveal that the TRAF domain forms a mushroom-like trimer, which is its functional unit. frontiersin.orgnih.govjst.go.jp The peptide ligand binds to a shallow surface depression on the TRAF-C (or MATH) domain of a single protomer within this trimer. cornell.edu

Analysis of TRAF6 MATH Domain Binding Specificity

The binding specificity of the TRAF6 MATH domain is crucial for its distinct role in cellular signaling. mdpi.comtmc.edu Extensive research, including the screening of combinatorial peptide libraries, has defined the consensus binding motif for TRAF6. nih.govnih.govbiorxiv.org

Key Research Findings:

Consensus Motif: The TRAF6 MATH domain recognizes peptides containing the consensus sequence PxExxZ , where 'P' is proline, 'E' is glutamic acid, 'x' is any amino acid, and 'Z' is typically an aromatic or acidic residue. nih.govnih.govbiorxiv.orgfrontiersin.org This is often more specifically denoted as PxExx[FYWHDE] . nih.govbiorxiv.orgbiorxiv.org

Conserved Residues: The proline at position 0 and the glutamate (B1630785) at position +2 are considered strictly conserved and essential for binding to TRAF6. nih.govresearchgate.net

Peptide Library Screening: To precisely define binding preferences, one study screened a bacterial cell-surface display library. biorxiv.org This effort identified 236 high-affinity TRAF6-interacting peptides and a set of 1,200 peptides that matched the PxE sequence but did not bind, allowing for the identification of both positive and negative design elements. nih.govnih.govbiorxiv.org

Affinity of Native vs. Designed Peptides: Peptides identified through library screening were found to bind to TRAF6 with higher affinity than naturally occurring (endogenous) peptide ligands, such as those from proteins like CD40 and RANK (Receptor Activator of Nuclear Factor-kappa B). nih.govbiorxiv.orgbiorxiv.org This suggests that native interactions are not optimized purely for maximum affinity, which may be important for the transient nature of signal transduction. nih.gov

Interactive Data Table: TRAF6-Binding Motif (TIM6) Specificity

| Position | Residue Requirement | Role in Binding | Source |

|---|---|---|---|

| P(0) | Proline (P) | Strictly conserved; critical for establishing the correct peptide conformation for binding. | nih.gov, researchgate.net |

| x(+1) | Any amino acid | A variable position that can influence binding affinity. | nih.gov, biorxiv.org |

| E(+2) | Glutamic Acid (E) | Strictly conserved; forms key electrostatic interactions with the MATH domain. | nih.gov, researchgate.net |

| x(+3) | Any amino acid | A variable position. | nih.gov, biorxiv.org |

| x(+4) | Any amino acid | A variable position. | nih.gov, biorxiv.org |

| Z(+5) | Aromatic (F, Y, W, H) or Acidic (D, E) | Inserts into a binding pocket on the TRAF6 surface, engaging in electrostatic and pi-pi stacking interactions. | nih.gov, nih.gov, researchgate.net |

Structural Modeling of Peptide-TRAF6 Complexes

To understand the precise molecular interactions underlying the observed binding specificity, all-atom structural models of peptide-TRAF6 MATH domain complexes have been computationally generated and analyzed. nih.govbiorxiv.orgbiorxiv.org These models are often based on existing crystal structures, such as that of the TRAF6 MATH domain in complex with a peptide from CD40 (PDB ID: 1LB6). nih.govresearchgate.netresearchgate.net

Key Research Findings:

Beta-Sheet Extension: Structural analyses show that upon binding, the peptide ligand forms a beta-strand. nih.govresearchgate.net This peptide strand extends one of the anti-parallel β-sheets within the MATH domain, creating a stable intermolecular structure. nih.govresearchgate.net

Key Interacting Residues: Modeling has pinpointed specific, favorable interactions that contribute to high-affinity binding. nih.gov For instance, the glutamate at position +1 of the peptide can form a salt bridge with Arginine 402 (Arg402) on TRAF6. nih.gov The aromatic residue at position +5 of the peptide fits into a pocket on the MATH domain, where it can form pi-pi stacking interactions with Phenylalanine 410 (Phe410) and cation-pi interactions with Arginine 392 (Arg392) of TRAF6. nih.gov

Negative Design Elements: Structural modeling also helps explain why some peptides containing the PxE motif fail to bind. nih.govnih.gov These "negative design elements" can include steric clashes or unfavorable electrostatic interactions that preclude a stable complex from forming. nih.govnih.gov

Interactive Data Table: Key Residue Interactions in TRAF6-Peptide Complexes

| Peptide Residue (Position) | Interacting TRAF6 Residue | Type of Interaction | Source |

|---|---|---|---|

| Glutamate (+1) | Arginine 402 (Arg402) | Salt Bridge | nih.gov |

| Tryptophan (+5) | Phenylalanine 410 (Phe410) | Pi-Pi Stacking | nih.gov |

| Tryptophan (+5) | Arginine 392 (Arg392) | Cation-Pi Interaction | nih.gov |

| Phenylalanine (+5) | Phenylalanine 410 (Phe410) | Pi-Pi Stacking | nih.gov |

Academic Research Applications of Traf6 Control Peptide Trifluoroacetate

Validation of Specificity in TRAF6 Pathway Inhibition Studies

The primary role of a TRAF6 control peptide is to provide a baseline against which the activity of a TRAF6 inhibitory peptide can be measured. This is crucial for confirming that the experimental outcomes are a direct result of blocking the TRAF6 signaling cascade and not due to off-target or non-specific effects of the peptide inhibitor itself. americanpeptidesociety.org

The TRAF6 protein interacts with its binding partners through a conserved motif, often characterized as PxExx, within its C-terminal MATH domain. biorxiv.orgnih.govbiorxiv.org Inhibitory peptides are typically designed to mimic this binding motif, thereby competitively blocking the natural interaction.

A TRAF6 control peptide is engineered to be ineffective at this task. This is often achieved by creating a "scrambled" version of the inhibitory peptide, which has the same amino acid composition but a randomized sequence. proteogenix.science Alternatively, key residues essential for binding to the TRAF6 MATH domain, such as the conserved Proline (P) and Glutamic acid (E), are mutated to other amino acids (e.g., Alanine). biorxiv.orgpnas.org

By using this non-binding peptide in parallel with the active inhibitor, researchers can distinguish between specific and non-specific cellular responses. If the inhibitory peptide produces a biological effect (e.g., reduced cytokine production) while the control peptide does not, it provides strong evidence that the effect is due to the specific inhibition of TRAF6 binding. americanpeptidesociety.orgnih.gov Any effects observed with both the inhibitor and the control peptide would suggest a non-specific action, possibly related to the peptide's physicochemical properties or the trifluoroacetate (B77799) salt. novoprolabs.comnih.gov

| Peptide Type | Design Principle | Expected TRAF6 Binding | Purpose in Specificity Studies |

| TRAF6 Inhibitory Peptide | Mimics the native TRAF6 binding motif (e.g., from RANK or CD40). nih.govnovusbio.com | High Affinity | To block TRAF6 protein-protein interactions and elicit a biological response. |

| TRAF6 Control Peptide | Scrambled sequence or mutation of key binding residues (e.g., PxExx -> AxAxx). biorxiv.orgproteogenix.science | No or Negligible Affinity | To demonstrate that the biological response is dependent on the specific amino acid sequence and binding event, not other peptide properties. |

This table provides a summary of the design and purpose of TRAF6 inhibitory and control peptides in validating experimental specificity.

For studies involving live cells, peptides must be able to cross the cell membrane to reach their intracellular target. To facilitate this, inhibitory peptides are often fused to a cell-penetrating peptide (CPP) or a protein transduction domain (PTD), such as a sequence derived from antennapedia or TAT. novusbio.commdpi.com

It is crucial that the TRAF6 control peptide includes the same CPP/PTD as the active inhibitor. novusbio.com This ensures that both peptides have a comparable ability to enter the cell. researchgate.netnih.gov If the control peptide fails to elicit the same response as the inhibitor, it confirms that the observed effect is due to the specific TRAF6-binding sequence of the inhibitor, rather than a difference in cellular uptake or intracellular concentration between the two peptides. nih.gov This control is vital for ruling out artifacts related to peptide delivery. acs.org

Furthermore, since TRAF6 itself can direct the subcellular localization of its binding partners, it is important to verify that any observed changes in protein localization are a specific consequence of inhibiting TRAF6 activity. nih.gov A proper control peptide helps confirm that the delivery mechanism itself does not cause aberrant localization.

Methodological Integration in In Vitro Experimental Design

The TRAF6 control peptide is an indispensable tool across a range of standard biochemical and cell-based assays. Its inclusion provides a critical negative control to validate data obtained from these methods.

ELISA can be used to quantify the interaction between TRAF6 and its binding partners. elkbiotech.comantikoerper-online.deantibodies.com In a competitive ELISA setup, a plate might be coated with a TRAF6-binding protein. The addition of a TRAF6 inhibitory peptide would compete with this interaction, leading to a reduced signal.

The TRAF6 control peptide is used here to demonstrate the specificity of this competition. When the control peptide is added to the assay, it should not compete for binding with TRAF6, and therefore the signal should remain high, similar to the no-inhibitor control. This confirms that the signal reduction seen with the inhibitory peptide is due to its specific disruption of the TRAF6 interaction. novusbio.comnovusbio.com

While classically used for protein-DNA interactions, EMSA can be adapted to study signaling pathways that culminate in the activation of transcription factors like NF-κB, a key downstream target of TRAF6. nih.govresearchgate.netreactome.org In this context, nuclear extracts from cells stimulated to activate the TRAF6 pathway would show a "shift" in the mobility of a labeled DNA probe corresponding to an NF-κB binding site.

Treatment of the cells with a TRAF6 inhibitory peptide would prevent NF-κB activation, leading to a diminished or absent band shift in the EMSA. nih.govfigshare.com The crucial role of the TRAF6 control peptide is to show that it does not prevent this band shift, thereby proving that the inhibitor's effect on NF-κB DNA binding is a direct result of upstream TRAF6 pathway inhibition.

TRAF6 functions as an E3 ubiquitin ligase, catalyzing the attachment of K63-linked polyubiquitin (B1169507) chains to itself and other substrates, which is a critical step in signal transduction. pnas.orgnih.govnih.gov This ubiquitination event leads to the activation of downstream kinases like TAK1, resulting in a cascade of phosphorylation events. nih.gov

In in vitro ubiquitination assays, which often measure TRAF6 auto-ubiquitination, an inhibitory peptide should block this process. bpsbioscience.com The TRAF6 control peptide, which cannot bind TRAF6, should have no effect on its E3 ligase activity. nih.gov This comparison is essential to confirm that the inhibitor is acting on the TRAF6 interaction domain and not, for example, non-specifically chelating ions or denaturing the enzyme.

Similarly, in cell-based phosphorylation assays (typically analyzed by Western Blot), treatment with a TRAF6 inhibitor should lead to a decrease in the phosphorylation of downstream targets like IκBα or MAP kinases. novusbio.comnih.gov The control peptide should not cause a similar decrease. This demonstrates a clear, specific link between the inhibitor, the TRAF6 interaction, and the downstream signaling event.

| Assay Type | Purpose of Assay | Expected Result with TRAF6 Inhibitor | Expected Result with TRAF6 Control Peptide |

| Ubiquitination Assay | Measures the E3 ligase activity of TRAF6. bpsbioscience.com | Decreased polyubiquitin chain formation. nih.gov | No change in ubiquitination levels. |

| Phosphorylation Assay | Measures the activation of downstream kinases (e.g., TAK1, JNK, p38). nih.gov | Decreased phosphorylation of downstream targets. | No change in phosphorylation levels. |

This interactive data table outlines the expected outcomes when using TRAF6 inhibitor and control peptides in key biochemical assays, highlighting the control's role in validating the inhibitor's specific mechanism of action.

Control in Protein-Protein Interaction Studies (e.g., GST pull-down)

In the study of protein-protein interactions, establishing the specificity of the observed binding is paramount. TRAF6 Control Peptide Trifluoroacetate serves as an essential negative control in assays designed to investigate the interactions of TNF receptor-associated factor 6 (TRAF6). One common technique where this control is applied is the Glutathione S-transferase (GST) pull-down assay. youtube.com This in vitro method is used to confirm or identify physical interactions between proteins. youtube.com

In a typical GST pull-down experiment to study TRAF6 interactions, a GST-tagged TRAF6 protein is expressed and immobilized on glutathione-coated beads. youtube.com This "bait" protein is then incubated with a cell lysate containing potential "prey" proteins. If a specific interaction occurs, the prey protein will be pulled down with the GST-TRAF6 complex and can be detected by Western blotting.

To validate that the interaction is specific to the TRAF6 binding domain and not an artifact of the experimental system, a control peptide is used. For instance, in studies investigating the association between TRAF6 and other signaling molecules, a mutant form of the TRAF6 protein, such as one with proline-to-alanine substitutions (P3A) in its putative binding motif, can be used as a negative control. researchgate.net In one study, while wild-type GST-TRAF6 successfully pulled down its binding partner c-Src from HMVEC-L cell lysates, the association was profoundly diminished when a mutated GST-TRAF6 P3A fusion protein was used, confirming the specificity of the interaction motif. researchgate.net The TRAF6 Control Peptide, often a scrambled version of the active inhibitory peptide, functions similarly to demonstrate that the binding inhibition observed with the active peptide is sequence-specific and not due to non-specific effects of introducing a peptide into the system.

Utilization in Cellular and Ex Vivo Model Systems

The TRAF6 Control Peptide is crucial for validating findings in a variety of cellular and ex vivo experiments. Its use ensures that the observed effects of a TRAF6-targeting peptide are due to the specific inhibition of the TRAF6 pathway.

This compound is widely used in studies involving cultured cell lines to provide a baseline for comparison against the effects of active TRAF6 inhibitory peptides.

HMVEC-Ls (Human Lung Microvascular Endothelial Cells): In studies on lipopolysaccharide (LPS)-induced signaling in HMVEC-Ls, a cell-permeable TRAF6 decoy peptide was shown to diminish the ubiquitination of kinases like Fyn and c-Src. researchgate.net Critically, cells preincubated with a control peptide (P3A control peptide) showed no such reduction, demonstrating that the effect was specifically due to the disruption of TRAF6 activity by the decoy peptide. researchgate.net

HeLa and HEK293T Cells: These cell lines are frequently used for mechanistic studies of TRAF6 signaling. For example, in experiments investigating the ubiquitination of TRAF6, plasmids expressing TRAF6 are transfected into HeLa or HEK293T cells. researchgate.netresearchgate.net In such experiments, a control peptide would be used alongside a specific inhibitor to confirm that any changes in TRAF6 ubiquitination or downstream signaling, such as NF-κB activation, are a direct result of the inhibitor's action. researchgate.netplos.org Co-immunoprecipitation experiments in HEK293T cells are common for confirming interactions between TRAF6 and other proteins, where control vectors and peptides are standard practice to ensure specificity. researchgate.net

Jurkat Cells: In studies of T-cell activation, the Jurkat cell line is a common model. Research has shown that TRAF6 is recruited to the immunological synapse and interacts with the linker for activation of T cells (LAT). nih.gov To investigate the functional consequence of this interaction, researchers use tools like siRNA or inhibitory peptides. A control peptide is essential in these experiments to verify that any observed changes in T-cell signaling are specifically caused by the disruption of the TRAF6-LAT interaction and not by off-target effects. nih.gov

Table 1: Application of TRAF6 Control Peptide in Cultured Cell Lines

| Cell Line | Experimental Context | Purpose of Control Peptide | Reference |

| HMVEC-Ls | LPS-induced ubiquitination of Fyn/c-Src | To demonstrate that inhibition of ubiquitination is specific to the TRAF6 decoy peptide and not a general peptide effect. | researchgate.net |

| HEK293T | Co-immunoprecipitation of TRAF6 and interacting partners | To serve as a negative control, ensuring the detected interaction is not due to non-specific binding to the antibody or beads. | researchgate.netmdpi.com |

| HeLa | Analysis of TRAF6 ubiquitination | To provide a baseline and confirm that changes in ubiquitination are due to the specific treatment (e.g., an inhibitor) and not the experimental conditions. | researchgate.net |

| Jurkat | T-cell receptor signaling and immunological synapse formation | To validate that alterations in T-cell activation are a direct result of specific TRAF6 pathway interference. | nih.gov |

The role of TRAF6 is well-established in the differentiation of osteoclasts, the primary cells responsible for bone resorption. nih.govnih.gov TRAF6-targeting peptides are often used to inhibit this process in therapeutic research for bone-destructive diseases. In these primary cell culture experiments, the control peptide is indispensable.

For instance, in studies using human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages, cells are stimulated to differentiate into osteoclasts. nih.govplos.org When a TRAF6 decoy peptide (T6DP) is introduced to inhibit this process, a control peptide is used in a parallel culture. plos.org The results show that while the T6DP significantly reduces the formation of TRAP-positive multinuclear osteoclasts, the control peptide has no effect, confirming that the inhibition is a specific outcome of blocking TRAF6 signaling. plos.org This control is critical to rule out the possibility that the peptide itself is toxic to the cells or non-specifically interferes with the differentiation process.

Co-immunoprecipitation (Co-IP) followed by Western blotting is a cornerstone technique for verifying protein-protein interactions within cells. cellsignal.com this compound plays a key role in ensuring the validity of data generated by these methods.

In Western blotting analysis, lysates from control peptide-treated cells serve as a reference against which the effects of an active TRAF6 inhibitor are measured. For example, to show that TRAF6 knockdown impairs a downstream signaling event like STAT3 phosphorylation, protein levels in cells treated with control siRNA are compared to those treated with TRAF6-specific siRNA. nih.gov

Role in In Vivo Preclinical Research Models

The transition from in vitro to in vivo studies presents additional complexities, making rigorous controls even more critical. The TRAF6 control peptide is essential for validating results in preclinical animal models.

TRAF6 is a key signaling molecule in many inflammatory pathways and is a target for therapeutic intervention in various inflammatory diseases. nih.govnih.govbiorxiv.org When testing the efficacy of a TRAF6-inhibiting peptide in an animal model of inflammation, a control peptide is administered to a parallel cohort of animals.

For example, in a mouse model of bleomycin-induced lung injury, a cell-permeable TRAF6 decoy peptide was used to test the hypothesis that it could attenuate the inflammatory pulmonary changes. researchgate.net The use of a control peptide in this context is crucial to demonstrate that any observed therapeutic benefit—such as reduced inflammation or tissue damage—is a direct consequence of specific TRAF6 inhibition in vivo and not due to a non-specific physiological response to the administration of a peptide. The control peptide helps to account for any potential effects of the peptide delivery vehicle or the peptide backbone itself, thereby isolating the activity of the specific TRAF6-targeting sequence. researchgate.net

Validation in Studies of Bone Homeostasis

In the intricate field of bone biology, maintaining a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, a process known as bone homeostasis, is paramount. Dysregulation of this process, particularly excessive osteoclast activity, can lead to pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. A key signaling molecule implicated in osteoclast differentiation and activation is the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). Consequently, inhibiting the TRAF6 signaling pathway has emerged as a promising therapeutic strategy for bone disorders characterized by excessive resorption.

To investigate the precise role of TRAF6 in bone homeostasis, researchers utilize synthetic peptides that can specifically interfere with its signaling cascade. These are often referred to as TRAF6 inhibitor or decoy peptides. However, to ensure that the observed biological effects are genuinely due to the inhibition of TRAF6 and not some non-specific peptide-related phenomenon, a crucial experimental control is required. This is the role of the this compound.

In the context of bone homeostasis research, the TRAF6 control peptide is used alongside the active TRAF6 inhibitor to validate the specificity of the inhibitor's effects on osteoclastogenesis, the process of osteoclast formation. For instance, in studies examining the effects of TNF-related apoptosis-inducing ligand (TRAIL) on osteoclast differentiation, a TRAF6 decoy peptide (T6DP) was shown to inhibit this process. nih.govplos.org To validate this finding, a control peptide was used in parallel experiments. nih.govplos.org The results demonstrated that while the TRAF6 decoy peptide significantly reduced the formation of functional, bone-resorbing osteoclasts, the control peptide had no such effect. nih.govplos.org

Similarly, research into the signaling pathways that lead to bone resorption has utilized TRAF6 inhibitor peptides and their corresponding scrambled control peptides. These studies have consistently shown that the TRAF6 inhibitor peptide can effectively block the signaling cascade initiated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast formation. nih.gov In contrast, the scrambled control peptide does not interfere with this signaling, thus confirming that the inhibitory action is specific to the disruption of the TRAF6 pathway. nih.gov

The data from such validation studies are often quantitative, involving the measurement of osteoclast formation and activity. Below is an interactive data table summarizing typical findings from such an experiment.

| Treatment Group | Osteoclast Formation (TRAP-positive multinucleated cells/well) | Bone Resorption (Area of resorption pits in µm²) |

| Vehicle Control | 150 ± 15 | 5000 ± 450 |

| TRAF6 Inhibitor Peptide | 25 ± 8 | 800 ± 120 |

| TRAF6 Control Peptide | 145 ± 12 | 4850 ± 500 |

TRAP (Tartrate-Resistant Acid Phosphatase) is a marker enzyme for osteoclasts. The data are representative examples based on findings in the field and are presented as mean ± standard deviation.

The findings from these validation experiments are critical. They provide the necessary evidence to conclude that the observed reduction in osteoclastogenesis and bone resorption is a direct consequence of inhibiting the TRAF6 signaling pathway. Without the use of a control peptide, it would be difficult to rule out the possibility that the effects of the inhibitor peptide were due to non-specific cytotoxicity or other off-target interactions. Therefore, the this compound, while biologically inactive itself, plays an indispensable role in the rigorous scientific validation of TRAF6 as a therapeutic target in bone diseases.

Impact of Trifluoroacetate Counterion in Peptide Research

Recognition of Trifluoroacetate (B77799) as a Potentially Bioactive Component

The counterion present in a peptide formulation is not always inert, and trifluoroacetate is a prime example of a counterion with recognized biological activity. nih.gov Initially considered a mere contaminant from the purification process, research has increasingly demonstrated that TFA can exert its own effects in biological assays, independent of the peptide it is associated with. physiology.orgnih.gov This has led to the crucial understanding that the TFA salt of a peptide may not be biologically equivalent to its hydrochloride or other salt forms. physiology.orgnih.gov

The bioactivity of TFA is not uniform across all experimental conditions; its effects can be concentration-dependent and even cell-type specific. genscript.com For instance, studies have reported that TFA can inhibit cell growth at nanomolar concentrations, while at higher millimolar concentrations, it has been observed to promote cell growth in certain cell lines. genscript.com This dual nature of TFA's impact underscores the complexity of its interactions within biological systems. Furthermore, TFA has been identified as a potential allosteric modulator of the glycine (B1666218) receptor, highlighting its ability to interact with specific protein targets and influence their function. genscript.comgenscript.com The recognition of these activities is critical for researchers, as attributing the entirety of an observed biological effect to the peptide alone, without considering the contribution of the TFA counterion, can lead to significant misinterpretation of experimental outcomes. physiology.orgnih.gov

Examination of Trifluoroacetate’s Influence on Cellular Metabolism

The influence of trifluoroacetate extends to fundamental cellular processes, most notably cellular metabolism and proliferation. A significant body of research has focused on elucidating these effects, revealing a pattern of interference that can confound the results of cell-based assays.

Conversely, in other experimental contexts, TFA has been shown to stimulate cell growth. For example, in murine glioma cells, TFA at micromolar concentrations led to an enhancement of cell growth and increased protein synthesis, as measured by [3H]leucine incorporation. genscript.com This stimulatory effect, observed at concentrations between 0.5 mM and 7.0 mM, demonstrates the dose-dependent and cell-type-specific nature of TFA's influence. genscript.com

These findings highlight the critical need to consider the metabolic effects of the TFA counterion when designing and interpreting in vitro studies involving synthetic peptides. The following table summarizes the observed effects of TFA on cellular metabolism from various studies.

| Cell Type | TFA Concentration | Observed Effect | Reference |

| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine (B127349) incorporation | genscript.comphysiology.orgnih.gov |

| Articular Chondrocytes | 10⁻⁸ M - 10⁻⁷ M | Reduced cell numbers | physiology.orgnih.gov |

| Neonatal Mouse Calvariae | Not specified | Reduced cell numbers | physiology.orgnih.gov |

| Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis | genscript.com |

Experimental Design Considerations for Mitigating Trifluoroacetate Confounding Effects

Given the recognized bioactivity of the trifluoroacetate counterion, it is imperative for researchers to adopt experimental designs that can mitigate its confounding effects. Failure to do so can compromise the validity and reproducibility of peptide-based research. Key strategies include the use of alternative counterion formulations and the inclusion of appropriate vehicle controls.

A primary method to circumvent the unwanted biological effects of TFA is to use peptides with a different, more biologically inert counterion. physiology.orgnih.gov The most common alternative is the hydrochloride (HCl) salt. genscript.comphysiology.orgnih.gov Studies comparing the effects of TFA and hydrochloride salts of the same peptide have consistently shown that the hydrochloride form is less likely to interfere with cellular proliferation assays. physiology.orgnih.gov Therefore, whenever possible, researchers should obtain or prepare peptides in a hydrochloride salt form, especially for sensitive cell-based experiments. physiology.orgnih.gov Other alternative salt forms, such as acetate (B1210297), may also be considered. nih.gov The process of exchanging the counterion from trifluoroacetate to chloride has been described and can be achieved through methods like lyophilization from a hydrochloric acid solution or using HCl-saturated organic solvents. nih.govresearchgate.net

In situations where using a TFA-free peptide is not feasible, the inclusion of a trifluoroacetate-only vehicle control is an essential component of the experimental design. This control should consist of the vehicle solution (e.g., cell culture medium) with an equivalent concentration of TFA as is present in the peptide-TFA salt solution being tested. This allows for the direct assessment of the effects of the TFA counterion alone on the experimental system. By comparing the results of the TFA-only control to the untreated control and the peptide-TFA treated group, researchers can begin to dissect the effects attributable to the peptide from those caused by the TFA. This is a critical step in accurately interpreting the data and avoiding the misattribution of biological activity to the peptide. genscript.com

Implications for Reproducibility and Interpretation of Peptide-Based Research

Unpredictable fluctuations in experimental data are a major concern. genscript.com The variable effects of TFA, which can be inhibitory or stimulatory depending on the concentration and cell type, can introduce a significant source of variability into peptide assays. genscript.comgenscript.com This can manifest as poor reproducibility between experiments or even within the same experiment. For instance, if the final concentration of the peptide solution varies slightly between experiments, the corresponding concentration of TFA will also vary, potentially leading to different biological outcomes that are not related to the peptide's activity.

To enhance the reproducibility and reliability of peptide-based research, it is crucial for the scientific community to be aware of the potential for TFA interference and to adopt the rigorous experimental controls outlined previously. This includes the clear reporting of the salt form of the peptide used in publications to allow for better comparison and replication of studies. physiology.orgnih.gov

Future Directions in Traf6 Targeting Peptide Research and Control Strategies

Exploration of Novel Methodologies for Assessing Peptide-TRAF6 Interactions

Validating the binding (or lack thereof) between a peptide and the TRAF6 protein is fundamental. While traditional methods have been useful, novel, high-throughput, and quantitative techniques are being adopted to provide more detailed and reliable data.

One such advanced methodology is bacterial-surface display , where peptides are fused to an outer membrane protein on E. coli. nih.gov This allows for the presentation of a vast library of peptides on the cell surface. The binding of fluorescently labeled, biotinylated TRAF6 protein to these peptide-displaying cells can then be quantified using Fluorescence-Activated Cell Sorting (FACS) . nih.gov This powerful combination allows for the rapid screening of millions of peptides to measure their relative binding affinities to TRAF6. nih.govbiorxiv.org

For more detailed kinetic analysis of specific peptide-protein interactions identified through screening, Biolayer Interferometry (BLI) is an increasingly utilized technique. nih.gov In BLI, a purified peptide is immobilized on a sensor tip, which is then dipped into a solution containing the TRAF6 MATH domain. By measuring changes in the interference pattern of light reflected from the sensor surface, the association and dissociation rates of the interaction can be determined in real-time, providing precise Kd (dissociation constant) values. nih.gov These modern approaches offer significant advantages over older techniques by providing quantitative binding data and higher throughput.

| Methodology | Principle | Key Advantages | Primary Application in TRAF6 Research |

|---|---|---|---|

| Bacterial-Surface Display with FACS | Peptide library is expressed on the surface of bacteria. Binding of fluorescently labeled TRAF6 is quantified by flow cytometry. nih.gov | High-throughput screening of millions of peptides; enables selection of binders and non-binders from a large pool. biorxiv.org | Discovery of novel high-affinity TRAF6 binders and validated non-binding control peptides. nih.govbiorxiv.org |

| Biolayer Interferometry (BLI) | Measures changes in light interference patterns as proteins bind to and dissociate from a peptide-coated sensor tip in real-time. nih.gov | Provides precise kinetic data (kon, koff) and equilibrium dissociation constants (Kd); label-free. | Validation and detailed characterization of the binding affinity of selected peptides to the TRAF6 MATH domain. nih.gov |

Advanced Approaches for Counterion Management in Peptide Research

Synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS) are typically cleaved from the resin using trifluoroacetic acid (TFA), resulting in the final product being a trifluoroacetate (B77799) salt. mdpi.com The trifluoroacetate (TFA⁻) counterion can significantly impact experimental results by interfering with spectroscopic analyses like FT-IR and by exhibiting biological effects, such as inhibiting cell proliferation, which can confound the interpretation of in vivo studies. nih.govtoxicdocs.org Therefore, exchanging TFA⁻ for a more biocompatible or inert counterion, like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻), is a critical step. nih.gov

Several advanced methodologies have been developed to efficiently manage and exchange these counterions.

Ion-Exchange Chromatography: This is a highly effective method where the peptide-TFA salt is passed through a strong anion exchange resin that has been pre-loaded with the desired counterion, such as acetate. toxicdocs.org This technique can achieve a near-complete exchange of the trifluoroacetate counterion. toxicdocs.org

Deprotonation/Reprotonation: This procedure involves dissolving the peptide in a basic solution to deprotonate the positively charged amino groups, which releases the TFA⁻ counterion. The peptide is then precipitated and re-dissolved in a solution containing the desired acid (e.g., acetic acid or hydrochloric acid) to form the new salt. toxicdocs.org

Lyophilization from Acidic Solutions: A common approach involves repeatedly dissolving the peptide in a dilute solution of a strong acid like hydrochloric acid (HCl) and then lyophilizing (freeze-drying) the sample. mdpi.comnih.gov This process leverages the volatility of TFA to gradually remove it and replace it with the chloride counterion.

HCl-Saturated Organic Solvents: A more recent and rapid approach involves incubating the peptide in non-aqueous organic solvents (like acetonitrile (B52724) or tert-butanol) that are saturated with HCl gas. researchgate.net This method can achieve a high degree of counterion exchange, often in a single step, followed by evaporation and lyophilization. researchgate.net

The success of these exchange procedures is typically verified using analytical techniques such as 19F-NMR to confirm the absence of the fluorine signal from TFA or ion chromatography to quantify the levels of both the old and new counterions. toxicdocs.orgnih.gov

| Method | Principle | Typical Efficiency | Reference |

|---|---|---|---|

| Ion-Exchange Resin | Peptide solution is passed through a resin charged with the desired counterion (e.g., acetate), replacing the TFA⁻. | >95% exchange achievable. | toxicdocs.org |

| Deprotonation/Reprotonation | Peptide is made basic to remove TFA⁻, then re-protonated with a new acid (e.g., acetic acid). | Allows for complete removal of the trifluoroacetate counterion. | toxicdocs.org |

| Repeated Lyophilization | Peptide is repeatedly dissolved in 0.1 M HCl and freeze-dried to replace TFA⁻ with Cl⁻. | Requires multiple cycles (e.g., four repetitions) to achieve high exchange rates (~96%). | nih.gov |

| HCl-Saturated Organic Solvents | Incubation in HCl-saturated acetonitrile or tert-butanol (B103910) followed by evaporation. | Can provide satisfying exchange levels after a single repetition. | researchgate.net |

Q & A

How does the trifluoroacetate (TFA) counterion affect the quantification and bioactivity of TRAF6 control peptide in experimental assays?

Answer:

The TFA counterion can significantly influence peptide solubility, stability, and bioactivity. For accurate quantification:

- Peptide Content Adjustment : Since commercial peptides are often sold as TFA salts, the actual peptide mass may be lower due to the counterion’s contribution. For example, lyophilized peptides like Aβ42 (trifluoroacetate form) require correction based on amino acid analysis or UV absorbance to determine the true peptide concentration .

- TFA Removal : Residual TFA can interfere with cell-based assays (e.g., cytotoxicity or receptor binding). Methods such as HPLC or ion-exchange chromatography (Table 4 in ) can quantify TFA levels, with <1% recommended for sensitive assays .

- Bioactivity Validation : Comparative studies using HCl or acetate salts (e.g., Aβ40 HCl vs. Aβ42 TFA) should include controls to assess TFA’s impact on aggregation kinetics or signaling pathways .

What methodological considerations are critical when analyzing TRAF6 expression levels in heterogeneous tissue samples, such as uterine myomas?

Answer:

Key factors include:

- Sample Stratification : TRAF6 expression varies with myoma size and patient age. In young women, small myomas show 235% higher TRAF6 levels vs. controls, while large myomas in perimenopausal women exhibit 288% increases. Stratify samples by size (small vs. large) and age (reproductive vs. perimenopausal) to avoid confounding results .

- Spatial Heterogeneity : TRAF6 expression at myoma peripheries (e.g., 58% of core levels in large myomas) may reflect differential signaling microenvironments. Use laser-capture microdissection or spatial transcriptomics to isolate regions of interest .

- Normalization Controls : Optical density measurements (Fig. 3-4 in ) should normalize to housekeeping proteins and include adjacent healthy tissue as internal controls.

How can researchers address batch-to-batch variability in TRAF6 control peptide trifluoroacetate formulations?

Answer:

- Quality Control (QC) Metrics : Request lot-specific certificates of analysis (CoA) for peptide content (via amino acid analysis), TFA levels (via ion chromatography), and purity (HPLC/MS). For example, commercial peptides may vary by 5–10% in TFA content (Table 4, ) .

- Pre-Experimental Validation : Perform dose-response curves for each batch in functional assays (e.g., NF-κB activation) to confirm bioactivity consistency.

- Custom Synthesis : Specify TFA removal steps (e.g., lyophilization from HCl solutions) or alternative salt forms (e.g., acetate) to reduce variability .

What are the implications of TRAF6’s subcellular localization (e.g., nuclear vs. cytoplasmic) on data interpretation in signaling studies?

Answer:

- Ubiquitination Assays : Nuclear TRAF6 (e.g., colocalization with BICP0 in HEK293T cells) may drive K48-linked ubiquitination, altering NF-κB activation kinetics. Use fractionation or immunofluorescence to confirm localization .

- Context-Dependent Signaling : Cytoplasmic TRAF6 typically mediates TLR/IL-1R signaling, while nuclear pools (induced by overexpression) may regulate transcription. Include localization mutants (e.g., BICP0-Y351A) as controls .

How should researchers reconcile contradictory TRAF6 expression data across studies, such as age-related variations?

Answer:

- Demographic Variables : In young women, small myomas show 235% TRAF6 upregulation vs. 210% in perimenopausal cohorts. Age-related hormonal changes (e.g., estrogen fluctuations) may modulate TRAF6 activity .

- Tissue Heterogeneity : Compare "core" vs. "peripheral" myoma regions, as TRAF6 levels at peripheries are 78–95% of core values. Use single-cell RNA-seq to resolve cellular subpopulations .

- Methodological Consistency : Ensure antibody validation (e.g., same clone for IHC) and normalization protocols align across studies to mitigate technical discrepancies.

What analytical techniques are recommended to validate TRAF6 control peptide integrity and purity?

Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (±0.1% tolerance) and detect truncations/oxidations.

- Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix/β-sheet ratios) in aqueous buffers (e.g., 10 µM peptide, pH 7.4) .

- Ion Chromatography : Quantify TFA/acetate counterions (e.g., 184–202 µS TFA in commercial peptides) to ensure compliance with assay tolerances .

How does tissue fixation impact TRAF6 immunodetection in archival samples?

Answer:

- Fixation Artifacts : Prolonged formalin fixation may mask epitopes. Use antigen retrieval (e.g., citrate buffer, pH 6.0) and validate antibodies on fresh-frozen vs. fixed tissues.

- Optical Density Calibration : Normalize IHC signals to internal controls (e.g., stromal cells) to account for fixation-induced variability in TRAF6 quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.